molecular formula C24H25BrN2O5 B11496163 methyl 11-(3-bromo-5-ethoxy-4-hydroxyphenyl)-3-methyl-1-oxo-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepine-2-carboxylate

methyl 11-(3-bromo-5-ethoxy-4-hydroxyphenyl)-3-methyl-1-oxo-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepine-2-carboxylate

Cat. No.: B11496163
M. Wt: 501.4 g/mol
InChI Key: VOJBLYMMHSKJRG-UHFFFAOYSA-N
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Description

Methyl 11-(3-bromo-5-ethoxy-4-hydroxyphenyl)-3-methyl-1-oxo-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepine-2-carboxylate is a complex organic compound with a unique structure that includes multiple functional groups such as bromine, ethoxy, hydroxy, and carboxylate

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 11-(3-bromo-5-ethoxy-4-hydroxyphenyl)-3-methyl-1-oxo-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepine-2-carboxylate involves multiple steps, including the formation of the dibenzo[b,e][1,4]diazepine core and subsequent functionalization. The reaction conditions typically involve the use of strong bases, such as n-BuLi, and various solvents to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

Methyl 11-(3-bromo-5-ethoxy-4-hydroxyphenyl)-3-methyl-1-oxo-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepine-2-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The carbonyl group can be reduced to form an alcohol.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and nucleophiles like sodium methoxide (NaOMe) for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group would yield a ketone or aldehyde, while reduction of the carbonyl group would yield an alcohol.

Scientific Research Applications

Methyl 11-(3-bromo-5-ethoxy-4-hydroxyphenyl)-3-methyl-1-oxo-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepine-2-carboxylate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of methyl 11-(3-bromo-5-ethoxy-4-hydroxyphenyl)-3-methyl-1-oxo-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepine-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its functional groups, which can interact with enzymes, receptors, and other biomolecules to modulate their activity .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 11-(3-bromo-5-methoxy-4-hydroxyphenyl)-3-methyl-1-oxo-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepine-2-carboxylate
  • Methyl 11-(3-chloro-5-ethoxy-4-hydroxyphenyl)-3-methyl-1-oxo-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepine-2-carboxylate

Uniqueness

The uniqueness of methyl 11-(3-bromo-5-ethoxy-4-hydroxyphenyl)-3-methyl-1-oxo-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepine-2-carboxylate lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C24H25BrN2O5

Molecular Weight

501.4 g/mol

IUPAC Name

methyl 6-(3-bromo-5-ethoxy-4-hydroxyphenyl)-9-methyl-7-oxo-5,6,8,9,10,11-hexahydrobenzo[b][1,4]benzodiazepine-8-carboxylate

InChI

InChI=1S/C24H25BrN2O5/c1-4-32-18-11-13(10-14(25)22(18)28)21-20-17(26-15-7-5-6-8-16(15)27-21)9-12(2)19(23(20)29)24(30)31-3/h5-8,10-12,19,21,26-28H,4,9H2,1-3H3

InChI Key

VOJBLYMMHSKJRG-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C(=CC(=C1)C2C3=C(CC(C(C3=O)C(=O)OC)C)NC4=CC=CC=C4N2)Br)O

Origin of Product

United States

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